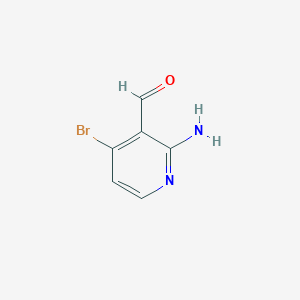

2-Amino-4-bromonicotinaldehyde

Description

Significance of Nicotinaldehyde Derivatives in Contemporary Organic Synthesis

Nicotinaldehydes, which are pyridine (B92270) rings bearing an aldehyde group, represent a crucial class of intermediates in industrial and academic organic chemistry. google.com The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including condensations, oxidations, and reductions. However, their synthesis can be challenging due to the aldehyde's instability, as it is an intermediate oxidation state between an alcohol and a carboxylic acid and can be prone to over-oxidation or disproportionation. google.com

Despite these synthetic hurdles, the utility of nicotinaldehyde derivatives is extensive. They serve as key precursors for a multitude of high-value products. Their applications span several major fields:

Pharmaceuticals: Nicotinaldehyde derivatives are integral to the synthesis of various biologically active molecules and pharmaceuticals. solubilityofthings.comscirp.org Compounds derived from these structures are investigated for a range of therapeutic applications. researchgate.net

Agrochemicals: In the field of crop protection, substituted nicotinaldehydes are valuable intermediates for producing fungicides, insecticides, and herbicides. google.com

Materials Science: These compounds are also employed in the development of advanced materials, such as polymers and organic photovoltaics. researchgate.net

The development of efficient synthetic routes, such as the Suzuki-Miyaura coupling of nicotinaldehydes, allows for the creation of novel derivatives with tailored electronic and biological properties. researchgate.net This continuous innovation underscores the sustained importance of this compound class in modern chemical research.

Contextualization of 2-Amino-4-bromonicotinaldehyde as a Strategic Synthetic Intermediate

This compound is a highly functionalized pyridine derivative poised for use as a strategic synthetic intermediate. Its value stems from the specific arrangement of three distinct and reactive functional groups on the pyridine core: an amino group at the 2-position, a bromine atom at the 4-position, and an aldehyde at the 3-position. This trifecta of functionalities allows for a programmed, stepwise modification of the molecule, making it a versatile building block for complex heterocyclic systems.

The strategic utility of this compound can be understood by considering the reactivity of each component:

2-Amino Group: The amino group at the C2 position is a potent nucleophile and can direct further reactions. 2-Aminopyridines are well-established synthons for the construction of fused heterocyclic systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines through cyclization reactions. sioc-journal.cn

4-Bromo Substituent: The bromine atom is an excellent leaving group, making the C4 position susceptible to a variety of cross-coupling reactions. This allows for the introduction of diverse aryl, alkyl, or other functional groups, a common strategy in the design of novel compounds for medicinal and agricultural applications. google.com The synthesis of various bromo-pyridine carbaldehyde scaffolds highlights their utility as precursors. jst.go.jp

Aldehyde Group: The formyl (aldehyde) group is a versatile functional group that can undergo a wide range of transformations. It can participate in Wittig reactions, reductive aminations, and condensation reactions to build more complex side chains or to form part of a new ring system. scirp.orgchemicalbook.com

The presence of both a nucleophilic amino group and an electrophilic aldehyde creates opportunities for intramolecular reactions to form fused ring systems. Furthermore, the bromine atom facilitates post-synthesis modification via metal-catalyzed cross-coupling reactions. This multi-faceted reactivity makes this compound a valuable precursor for creating libraries of diverse molecular structures, particularly in the search for new pharmaceutical and agrochemical agents. google.com The synthesis of substituted 2-bromopyridine (B144113) aldehydes has been explored as a route toward natural product synthesis, further highlighting the strategic value of this class of intermediates. researchgate.net

Interactive Data Table: Properties of Related Nicotinaldehyde Derivatives

While specific experimental data for this compound is not widely published, the properties of related compounds illustrate the general characteristics of this chemical class.

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 2-Amino-5-bromonicotinaldehyde | 206997-15-1 | C₆H₅BrN₂O | Isomer with bromine at the 5-position. Used as an intermediate in synthetic chemistry. alfa-chemistry.com |

| 6-Bromonicotinaldehyde | 149806-06-4 | C₆H₄BrNO | A useful synthetic intermediate for Wittig reactions. chemicalbook.com |

| 2-Aminonicotinaldehyde | 7521-41-7 | C₆H₆N₂O | The parent compound without the bromo substituent. |

| 2-Amino-4-bromopyridine (B18318) | N/A | C₅H₅BrN₂ | A related intermediate used to synthesize novel heterocyclic compounds. google.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H5BrN2O |

|---|---|

Molecular Weight |

201.02 g/mol |

IUPAC Name |

2-amino-4-bromopyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H5BrN2O/c7-5-1-2-9-6(8)4(5)3-10/h1-3H,(H2,8,9) |

InChI Key |

IHVNONKNEQXMRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1Br)C=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4 Bromonicotinaldehyde and Analogous Structures

Traditional Chemical Synthesis Pathways

Traditional approaches to synthesizing substituted pyridines rely on a series of well-understood, yet often lengthy, reaction sequences. These methods involve the stepwise introduction and modification of functional groups on a pre-existing pyridine (B92270) ring or the construction of the ring itself.

Directed Bromination Approaches to Pyridine Carbaldehydes

Direct bromination of pyridine is a difficult reaction requiring harsh conditions and typically yields a mixture of products, with a preference for the 3-position. The presence of an activating group, such as an amino group, can facilitate the reaction and direct the substitution. However, brominating 2-aminopyridine (B139424) often leads to substitution at the 5- and/or 3-positions. researchgate.net

To achieve the desired 4-bromo substitution pattern on a pyridine ring that also contains amino and carbaldehyde groups, a directed approach is necessary. One effective strategy involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic substitution. A synthetic sequence could involve the N-oxidation of a suitable pyridine precursor, followed by regioselective bromination at the 4-position. tcichemicals.com Subsequent removal of the N-oxide and introduction of the other functional groups would then be required.

Multi-Step Conversions from Substituted Pyridine Precursors

The most practical routes to 2-Amino-4-bromonicotinaldehyde likely proceed through the synthesis of the key intermediate, 2-amino-4-bromopyridine (B18318). Several multi-step methods have been developed for the synthesis of this valuable building block. guidechem.comgoogle.comgoogle.com

One common pathway begins with 4-bromopyridine (B75155) hydrochloride. This precursor undergoes esterification, followed by amination to form 4-bromo-2-pyridinecarboxamide. The synthesis is completed by a Hofmann degradation reaction, which converts the amide to the desired 2-amino-4-bromopyridine. guidechem.com

Another approach utilizes the more readily available 2-amino-4-methylpyridine. google.com In this sequence, the amino group is first protected, typically by acetylation. The methyl group is then oxidized to a carboxylic acid. A Curtius or a similar rearrangement (e.g., using diphenylphosphoryl azide, DPPA) is performed on the resulting 2-acetylamino-4-pyridinecarboxylic acid, which ultimately yields an amine at the 4-position after hydrolysis. This amine can then be converted to a bromine atom via a Sandmeyer-type reaction. Finally, deprotection of the 2-amino group reveals the target intermediate. google.com

A third method starts with 2,4-dibromopyridine-N-oxide. This compound undergoes a nucleophilic substitution reaction with ammonia (B1221849), which selectively displaces the bromine atom at the 2-position. The resulting 2-amino-4-bromopyridine-N-oxide is then reduced to afford 2-amino-4-bromopyridine. google.com

| Starting Material | Key Steps | Final Intermediate |

|---|---|---|

| 4-Bromopyridine hydrochloride | 1. Esterification 2. Amination 3. Hofmann Degradation | 2-Amino-4-bromopyridine |

| 2-Amino-4-methylpyridine | 1. Acetyl Protection 2. Oxidation of methyl group 3. DPPA Rearrangement 4. Hydrobromic acid reflux | 2-Amino-4-bromopyridine |

| 2,4-Dibromopyridine-N-oxide | 1. Ammoniation 2. Reduction | 2-Amino-4-bromopyridine |

Formylation Strategies for Pyridine Rings

Once 2-amino-4-bromopyridine is obtained, the final step is the introduction of a formyl (aldehyde) group at the C3 position. This is a significant challenge because the pyridine ring is already substituted with an ortho/para-directing amino group and a meta-directing bromo group, and the ring itself is electron-deficient.

Standard electrophilic formylation methods, such as the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide), are typically effective only on electron-rich aromatic and heterocyclic systems. researchgate.net Their application to an electron-deficient substrate like 2-amino-4-bromopyridine would likely be low-yielding or unsuccessful.

A more viable traditional approach is directed ortho-metalation. The amino group at the C2 position can direct lithiation to the adjacent C3 position. Treatment of 2-amino-4-bromopyridine (potentially with a protected amino group) with a strong base like n-butyllithium would generate a 3-lithiated intermediate. This highly reactive species can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group at the desired position.

Introduction of Amino Functionality in Pyridine Scaffolds

The introduction of an amino group onto a pyridine ring is a fundamental transformation in the synthesis of compounds like this compound. The Chichibabin reaction, a classic method for the amination of pyridines using sodium amide, typically directs the amino group to the 2- or 6-position. However, this reaction is often not suitable for substrates with sensitive functional groups.

More controlled methods are generally preferred. As detailed in section 2.1.2, the Hofmann degradation of a pyridine carboxamide is a reliable method for introducing an amino group. guidechem.com Another powerful technique is nucleophilic aromatic substitution (SNAr). A good leaving group, such as a halogen, at the 2- or 4-position of the pyridine ring can be displaced by an amine nucleophile, often ammonia or a protected amine equivalent. google.com The synthesis of 2-amino-4-bromopyridine from 2,4-dibromopyridine-N-oxide is a prime example of this strategy. google.com

Regioselective Synthesis Challenges and Methodological Advances

The primary challenge in the synthesis of this compound is achieving the precise 2,3,4-substitution pattern. The electronic nature of the pyridine ring and the directing effects of the substituents are often in conflict. The amino group strongly activates the ring and directs electrophiles to the ortho (C3) and para (C5) positions. The bromine atom is deactivating and directs to the meta positions (C3 and C5 relative to itself).

This complex interplay of directing effects makes regioselective functionalization difficult. For instance, direct bromination of 2-aminonicotinaldehyde would likely lead to a mixture of isomers, with substitution at the C5 position being a significant possibility.

Methodological advances have sought to overcome these challenges. The use of protecting groups can temporarily block reactive sites or alter the electronic properties of the directing groups. The N-oxide strategy is another powerful tool for altering the reactivity and regioselectivity of the pyridine ring. tcichemicals.com Furthermore, directed ortho-metalation provides a highly regioselective method for functionalizing the position adjacent to a directing group, circumventing issues with electrophilic aromatic substitution.

Catalytic and Advanced Synthetic Approaches

Modern synthetic chemistry offers advanced catalytic methods that can provide more direct and efficient routes to highly substituted pyridines. Transition-metal-catalyzed cross-coupling reactions are particularly powerful.

For the introduction of the amino group, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a state-of-the-art method. chemspider.comacs.org This reaction could be used to couple an amine (or an amine equivalent) with a bromopyridine at the C2 position under relatively mild conditions, offering a versatile alternative to traditional amination methods. Copper-catalyzed amination reactions have also been developed and are effective for the amination of various bromopyridines. researchgate.net

Direct C-H functionalization represents another frontier in synthetic chemistry. rsc.orgnih.gov Catalytic methods are emerging for the direct formylation of C-H bonds, which could potentially be applied to a 2-amino-4-bromopyridine scaffold. For example, copper-catalyzed C3-formylation of imidazo[1,2-a]pyridine (B132010) C-H bonds using DMSO as the formylating agent has been reported. rsc.orgnih.gov While this is a different heterocyclic system, it demonstrates the principle of catalytically activating a specific C-H bond for formylation, a strategy that could potentially be adapted for the synthesis of this compound. Recent developments have also shown one-pot, multistep strategies for the meta-selective C-H formylation of pyridines via the formation of dearomatized intermediates, overcoming the limitations of classical Vilsmeier-Haack reactions on electron-deficient pyridines. acs.org

Metal-Catalyzed Routes to Amino-Bromonicotinaldehydes

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecules like amino-bromonicotinaldehydes. These methods are prized for their efficiency and ability to form carbon-nitrogen (C-N) and carbon-halogen (C-Br) bonds with high selectivity.

Key metal-catalyzed reactions applicable to the synthesis of this class of compounds include palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which can be used to build the pyridine core or introduce substituents. For instance, a substituted nicotinic acid, a direct precursor to nicotinaldehyde, can be prepared by reacting a bromonicotinic acid derivative with a suitable boronic acid in the presence of a palladium catalyst like Pd[P(Ph)3]4. google.com

Furthermore, the formation of the amide bond, a related transformation, has been advanced through the use of transition metals like copper (Cu), palladium (Pd), and nickel (Ni). nih.gov These catalytic systems can be more advantageous than traditional methods that require stoichiometric condensation reagents, which often generate significant waste. nih.gov Iron-catalyzed cyclization reactions have also been developed for the green synthesis of substituted pyridines, demonstrating the utility of earth-abundant metals in these transformations. rsc.org

The introduction of the amino group onto the pyridine ring can be achieved via metal-catalyzed amination reactions. While specific examples for this compound are not detailed in the literature, the general principles of Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, are widely applied for the synthesis of aminopyridines from halopyridines. Similarly, copper-catalyzed amination provides an alternative route. The synthesis of metal-binding amino acids also relies on various transition-metal-catalyzed reactions, highlighting the versatility of this approach. scholaris.canih.gov

Table 1: Comparison of Catalytic Systems in Pyridine Synthesis

| Catalyst Type | Metal | Typical Reaction | Advantages | Reference |

|---|---|---|---|---|

| Palladium-based | Pd | Suzuki Coupling, Buchwald-Hartwig Amination | High efficiency, broad substrate scope | google.com |

| Copper-based | Cu | Amination, Aminoborylation | Lower cost than palladium | nih.govscholaris.ca |

| Iron-based | Fe | Cyclization, Condensation | Earth-abundant, low toxicity, sustainable | rsc.orgrsc.org |

| Nickel-based | Ni | Amide bond formation | Alternative to precious metals | nih.gov |

One-Pot Multicomponent Reactions (MCRs) for Nicotinaldehyde Derivatives

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product. journalspub.com This approach aligns with the principles of green chemistry by minimizing reaction steps, reducing solvent and energy consumption, and decreasing waste generation. journalspub.com MCRs are particularly valuable for constructing heterocyclic scaffolds like pyridines. nih.govresearchgate.net

The synthesis of nicotinaldehyde derivatives can be envisioned through MCRs that assemble the substituted pyridine ring in a single step. For example, a variety of pyridine derivatives have been synthesized via one-pot reactions involving an aldehyde, an active methylene (B1212753) compound, and an ammonium (B1175870) source. acs.org This methodology offers a streamlined route to highly functionalized pyridines that can be further elaborated to the target this compound.

While a specific MCR for this compound is not explicitly documented, the versatility of MCRs allows for the synthesis of a wide array of heterocycles, including pyrrole-3-carbaldehydes and various pyridine structures. acs.orgrsc.org These reactions often proceed with high atom economy and can be catalyzed by various agents, including sustainable catalysts. journalspub.comresearcher.life The development of such a process for the target molecule would involve the careful selection of starting materials that contain the necessary amino, bromo, and aldehyde functionalities, or precursors that can be easily converted to them. For instance, a three-component reaction of an amine, an aldehyde, and an organoboronic acid in water represents a practical and versatile method for generating amino acid derivatives. morressier.com

Table 2: Examples of Multicomponent Reactions for Heterocycle Synthesis

| Reaction Name/Type | Reactants | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia | Dihydropyridines (can be oxidized to pyridines) | Classic, well-established MCR | benthamscience.com |

| Four-component Pyridine Synthesis | Substituted Benzaldehyde, Malononitrile, Thioacetamide, Ammonium Acetate | Substituted Pyridines | High efficiency, operational simplicity | acs.org |

| Mannich reaction-cyclization | Succinaldehyde, in situ generated Imines | Pyrrole-3-carbaldehydes | One-pot, sequential, gram-scale utility | rsc.org |

| Chitosan-catalyzed MCR | 1,3-indanedione, β-ketoesters, ammonium acetate, aromatic aldehydes | dihydro-1H-indeno[1,2-b]pyridines | Eco-friendly catalyst, solvent-free | researcher.life |

Integration of Green Chemistry Principles in Synthetic Route Design

The growing emphasis on sustainability in the chemical industry has spurred the integration of green chemistry principles into the design of synthetic routes for pyridine derivatives. nih.govijarsct.co.in The goal is to develop methods that are not only efficient but also environmentally benign.

Key green chemistry approaches applicable to the synthesis of this compound and its analogs include:

Use of Green Catalysts: There is a shift towards using catalysts based on earth-abundant and non-toxic metals like iron instead of precious metals like palladium. rsc.orgrsc.org Furthermore, biocatalysis, which employs enzymes, offers significant advantages such as mild reaction conditions, high selectivity, and reduced environmental impact. nih.govijarsct.co.inrsc.org

Eco-friendly Solvents and Conditions: Efforts are being made to replace hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. nih.govbenthamscience.com In some cases, reactions can be performed under solvent-free conditions, which significantly reduces waste. nih.govresearchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields in shorter times and with lower energy consumption compared to conventional heating. nih.govresearchgate.netacs.orgijarsct.co.in

Process Intensification: The use of continuous-flow microreactors offers enhanced control over reaction parameters, improved safety, and easier scalability. nih.gov This technology has been successfully applied to the synthesis of nicotinamide (B372718) derivatives, demonstrating its potential for producing related compounds. nih.gov

Atom Economy: As discussed previously, one-pot multicomponent reactions (MCRs) are inherently greener as they maximize the incorporation of starting material atoms into the final product, thus minimizing waste. journalspub.com

By combining these principles, chemists can design synthetic pathways that are more sustainable and economically viable. The development of a green synthesis for this compound would likely involve a combination of these strategies, such as a one-pot MCR using a biocatalyst or an earth-abundant metal catalyst in an environmentally friendly solvent.

Reactivity and Derivatization Strategies for 2 Amino 4 Bromonicotinaldehyde

Transformations of the Aldehyde Moiety

The aldehyde group (-CHO) at the C3 position is a primary site for chemical modification due to the electrophilicity of its carbonyl carbon and its susceptibility to both oxidation and reduction.

Oxidative Functionalizations to Carboxylic Acids

The selective oxidation of the aldehyde group in 2-amino-4-bromonicotinaldehyde to a carboxylic acid yields 2-amino-4-bromonicotinic acid. This transformation is crucial for introducing a key acidic functional group, which can serve as a handle for amide bond formation or as a coordinating group in metal complexes. To achieve this conversion without affecting the sensitive amino group or the aryl bromide, mild and selective oxidizing agents are required.

The Pinnick oxidation is a particularly effective method. It employs sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene, to prevent side reactions. This method operates under mild, typically buffered conditions (e.g., using a phosphate (B84403) buffer), preserving the integrity of the other functional groups on the pyridine (B92270) ring. The reaction proceeds with high efficiency, providing a direct route to the corresponding nicotinic acid derivative.

Table 1: Representative Oxidative Conversion of this compound

| Reagent System | Product | Typical Conditions | Key Features |

| Sodium Chlorite (NaClO₂), 2-Methyl-2-butene, Sodium Dihydrogen Phosphate (NaH₂PO₄) | 2-Amino-4-bromonicotinic acid | Solvent: t-BuOH/H₂OTemperature: Room Temperature | High selectivity for the aldehyde group.Prevents over-oxidation or halogenation.Generally provides high yields. |

| Silver(I) Oxide (Ag₂O) | 2-Amino-4-bromonicotinic acid | Solvent: Aqueous NaOH or THF/H₂OTemperature: Room Temperature to mild heating | A classic method for aldehyde oxidation.Mild conditions are suitable for sensitive substrates. |

Reductive Conversions to Alcohols

The reduction of the aldehyde moiety provides access to the corresponding primary alcohol, (2-amino-4-bromopyridin-3-yl)methanol. This alcohol is a valuable intermediate, enabling further functionalization through O-alkylation, O-acylation, or substitution reactions.

Given the presence of the reducible pyridine ring and the aryl bromide, chemoselective reducing agents are essential. Sodium borohydride (B1222165) (NaBH₄) is the reagent of choice for this transformation. It is a mild hydride donor that selectively reduces aldehydes and ketones in the presence of less reactive functional groups like aryl halides and aromatic systems. The reaction is typically performed in a protic solvent, such as methanol (B129727) or ethanol, at low to ambient temperatures, and proceeds cleanly to afford the desired alcohol in excellent yield.

Table 2: Chemoselective Reduction of this compound

| Reagent | Product | Typical Solvent | Key Features |

| Sodium Borohydride (NaBH₄) | (2-Amino-4-bromopyridin-3-yl)methanol | Methanol (MeOH) or Ethanol (EtOH) | Excellent chemoselectivity for the aldehyde.Does not reduce the pyridine ring or the C-Br bond.High yields and simple workup procedures. |

Condensation Reactions, Including Schiff Base Formation

The carbonyl group of the aldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is a robust and high-yielding method for introducing diverse substituents and serves as a key step in the synthesis of many complex molecules. The reaction proceeds via a two-step mechanism: nucleophilic attack of the amine on the aldehyde carbon to form a hemiaminal intermediate, followed by acid- or base-catalyzed dehydration to yield the C=N double bond.

This transformation allows for the facile synthesis of a wide array of N-substituted imines derived from this compound. The resulting Schiff bases are not only stable final products but can also act as intermediates for further reactions, such as reduction to secondary amines or participation in cyclization pathways.

Table 3: Examples of Schiff Base Formation from this compound

| Amine Reactant | Product Class | Typical Conditions |

| Aniline | N-(Phenyl)imine | Ethanol, catalytic acetic acid, reflux |

| Benzylamine | N-(Benzyl)imine | Methanol, room temperature or mild heat |

| Hydroxylamine Hydrochloride | Oxime | Ethanol/Water, Sodium Acetate, heat |

| Hydrazine Hydrate | Hydrazone | Ethanol, room temperature |

Reactivity of the Amino Group

The amino group at the C2 position is a potent nucleophile and a key director of reactivity. It can be derivatized through standard N-alkylation or N-acylation reactions or can participate as an integral component in the construction of fused heterocyclic rings.

Derivatization via N-Alkylation and N-Acylation

Functionalization of the C2-amino group is a common strategy to modulate the electronic properties of the pyridine ring or to install protecting groups.

N-Acylation: The reaction of the amino group with acylating agents, such as acid chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride), in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) readily forms a stable amide bond. This yields products like N-(4-bromo-3-formylpyridin-2-yl)acetamide. Acylation reduces the nucleophilicity of the nitrogen and can serve as a protecting group strategy during subsequent transformations.

N-Alkylation: The amino group can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) with a suitable base (e.g., sodium hydride or potassium carbonate). This reaction introduces alkyl substituents, forming secondary or tertiary amines. Care must be taken to control the reaction conditions to avoid over-alkylation.

Table 4: Derivatization of the C2-Amino Group

| Reaction Type | Reagent Example | Base | Product Example |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine (Et₃N) | N-(4-Bromo-3-formylpyridin-2-yl)acetamide |

| N-Alkylation | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | 2-(Methylamino)-4-bromonicotinaldehyde |

Participation in Cyclization Reactions for Fused Heterocycles

The ortho-disposition of the amino and aldehyde groups provides a powerful platform for annulation reactions, leading to the synthesis of fused bicyclic heteroaromatic systems. This intramolecular or tandem intermolecular-intramolecular cyclization strategy is a cornerstone of heterocyclic chemistry.

A prominent example is the Friedländer annulation, where this compound reacts with a compound containing an α-methylene ketone or other activated methylene (B1212753) group (e.g., ethyl acetoacetate, malononitrile). Under basic or acidic catalysis, a condensation-cyclization cascade occurs. The reaction first involves a Knoevenagel or aldol-type condensation between the aldehyde and the active methylene compound, followed by an intramolecular nucleophilic attack of the C2-amino group onto the newly formed electrophilic center (e.g., a ketone or nitrile), and subsequent dehydration/aromatization. This process efficiently constructs a new six-membered ring fused to the parent pyridine, yielding substituted 7-bromo-1,8-naphthyridine derivatives.

Similarly, reaction with bifunctional reagents like guanidine (B92328) or S-methylisothiourea leads to the formation of fused pyrimidine (B1678525) rings, affording access to the pyrido[2,3-d]pyrimidine (B1209978) scaffold, a core structure found in numerous bioactive compounds.

Table 5: Cyclization Reactions to Form Fused Heterocycles

| Reagent | Fused Ring System Formed | Resulting Core Structure | Significance |

| Ethyl Acetoacetate | Pyridine | 1,8-Naphthyridine | Access to important ligands and biologically active scaffolds. |

| Malononitrile | Pyridine | 1,8-Naphthyridine | Rapid construction of functionalized naphthyridines. |

| Guanidine | Pyrimidine | Pyrido[2,3-d]pyrimidine | Synthesis of purine (B94841) isosteres and kinase inhibitor cores. |

Reactivity of the Aryl Bromine Atom

The bromine atom at the C4 position of the this compound scaffold is a key functional group that enables a wide array of synthetic transformations. Its reactivity is primarily exploited in transition-metal-catalyzed cross-coupling reactions and, to a lesser extent, in nucleophilic aromatic substitutions. The electronic nature of the pyridine ring, influenced by the electron-donating amino group and the electron-withdrawing aldehyde and ring nitrogen, dictates the feasibility and outcome of these reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Transition-metal-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cnresearchgate.net The aryl bromine of this compound serves as an excellent electrophilic partner in these transformations, most notably in the Suzuki-Miyaura and Sonogashira reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a widely used method to form carbon-carbon bonds by coupling an organoboron compound with an organohalide. libretexts.org In the case of this compound, the bromine atom can be coupled with various aryl or heteroaryl boronic acids or their esters to generate biaryl structures. The reaction is typically catalyzed by a palladium complex and requires a base. libretexts.org The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored depending on the specific substrates. libretexts.orgmdpi.com For instance, electron-rich and bulky phosphine (B1218219) ligands on the palladium catalyst often enhance reactivity, especially for less reactive aryl bromides. libretexts.org The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of substituents, making it a cornerstone for creating libraries of complex molecules for various applications, including pharmaceuticals. mdpi.comsnnu.edu.cn

| Coupling Partner (Ar-B(OH)₂) | Catalyst | Base | Solvent | Product (Ar = Aryl/Heteroaryl) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-Amino-4-phenylnicotinaldehyde |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 2-Amino-4-(4-methoxyphenyl)nicotinaldehyde |

| Thiophen-3-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 2-Amino-4-(thiophen-3-yl)nicotinaldehyde |

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is characteristically co-catalyzed by palladium and copper complexes and is carried out in the presence of an amine base. wikipedia.orgorganic-chemistry.org The reaction is highly valuable for synthesizing arylalkynes, which are important intermediates in organic synthesis. researchgate.net The Sonogashira reaction can be performed under mild conditions, often at room temperature, which allows for its use in the synthesis of complex and sensitive molecules. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with the copper co-catalyst. organic-chemistry.orgnih.gov The reactivity order for halides in Sonogashira coupling is generally I > Br > Cl, making the bromo-substituent on the pyridine ring a suitable handle for this transformation. wikipedia.org

| Coupling Partner (Terminal Alkyne) | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 2-Amino-4-(phenylethynyl)nicotinaldehyde |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | THF | 2-Amino-4-((trimethylsilyl)ethynyl)nicotinaldehyde |

| 1-Hexyne | PdCl₂(dppf) / CuI | Piperidine | DMF | 2-Amino-4-(hex-1-yn-1-yl)nicotinaldehyde |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pubmasterorganicchemistry.com

Broader Pyridine Ring Functionalization and Derivatization

The polyfunctional nature of this compound, possessing amino, bromo, and aldehyde groups on a pyridine core, makes it a versatile building block for the synthesis of a wide range of more complex heterocyclic systems.

Divergent Synthetic Pathways from Polyfunctionalized Pyridines

Divergent synthesis is a strategy that allows for the creation of a diverse collection of compounds from a common intermediate by selectively reacting different functional groups. nih.gov The selective manipulation of the three reactive sites on this compound can lead to a variety of molecular scaffolds. For instance, the aldehyde group can undergo condensation reactions, the amino group can be acylated or serve as a nucleophile in cyclization reactions, and the bromo group can participate in cross-coupling reactions as previously discussed. Reagent-controlled synthetic strategies can selectively target one functional group over another, enabling the construction of distinct product classes from the same starting material. organic-chemistry.org An example could involve a tandem reaction where an initial modification of the aldehyde or amine is followed by a cross-coupling reaction at the C4-bromo position, or vice versa.

Halogen Dance Reactions on Halopyridine Scaffolds

The halogen dance reaction is a base-catalyzed isomerization wherein a halogen atom migrates along an aromatic or heteroaromatic ring. clockss.orgrsc.orgresearchgate.net This reaction, also known as halogen scrambling or base-catalyzed halogen dance (BCHD), provides a powerful method for accessing substituted isomers that are difficult to synthesize through classical methods. clockss.orgrsc.orgresearchgate.net Typically observed with bromides and iodides on heterocyclic systems, the reaction proceeds via deprotonation by a strong base (like lithium diisopropylamide, LDA) to form an arylanion, followed by halogen migration. clockss.orgresearchgate.net

For a substrate like this compound, a halogen dance could potentially facilitate the migration of the bromine atom from the C4 position to an adjacent, thermodynamically more stable, or synthetically more useful position on the pyridine ring. clockss.org This rearrangement would furnish a new, regioisomeric aminobromonicotinaldehyde, effectively expanding the synthetic utility of the original scaffold by allowing functionalization at different points on the pyridine nucleus. researchgate.netias.ac.in

Advanced Metal-Catalyzed Modifications of the Pyridine Nucleus

Beyond the canonical cross-coupling reactions, advanced metal-catalyzed methods offer novel ways to functionalize the pyridine core. These can include modifications that proceed under exceptionally mild conditions or enable previously challenging transformations. For example, the introduction of visible light into transition metal catalysis has opened new avenues for cross-coupling reactions, sometimes eliminating the need for a separate photocatalyst. sioc-journal.cn Such methodologies could potentially be applied to this compound to achieve couplings under greener and milder conditions.

Furthermore, the development of highly active and robust catalyst systems, such as those based on palladacycles or employing specialized N-heterocyclic carbene (NHC) ligands, allows for reactions with lower catalyst loadings and tolerance of a broader range of functional groups. libretexts.orgorganic-chemistry.org These advanced systems can overcome the limitations of traditional catalysts and expand the scope of possible derivatizations of the pyridine nucleus, enabling the synthesis of increasingly complex and diverse molecular architectures.

Process Intensification and Modern Synthetic Platforms

Continuous Flow Chemistry Applications in Pyridine (B92270) Synthesis

Continuous flow chemistry, where reagents are pumped through a network of tubes or channels, has emerged as a superior alternative to traditional batch processing for many chemical transformations, including the synthesis of heterocyclic compounds like pyridines. frontiersin.orgmdpi.com

Flow reactors offer significant advantages for the synthesis of pyridine derivatives. The high surface-area-to-volume ratio inherent in micro- or mesoscale flow systems provides exceptional heat transfer capabilities. vapourtec.com This allows for the safe execution of highly exothermic reactions and enables access to reaction temperatures well above the solvent's boiling point by applying back pressure, which can accelerate reaction rates by orders of magnitude. vapourtec.comrsc.org Precise control over residence time, from seconds to hours, allows for the generation and immediate use of unstable intermediates, minimizing decomposition and side reactions. vapourtec.comvapourtec.com This level of control is particularly advantageous for constructing polysubstituted pyridines where regioselectivity is crucial. Furthermore, flow systems are inherently safer when handling hazardous reagents or gaseous byproducts, as the total volume of hazardous material within the reactor at any given time is minimal. vapourtec.com The scalability of flow processes, often achieved through "numbering-up" (running multiple reactors in parallel) or by extending operational time, is more straightforward than scaling up batch reactors. mdpi.comrsc.org

| Method | Heating | Solvent/Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Batch | Microwave | EtOH–AcOH | 120 | 5 | 86 |

| Flow | Microwave | EtOH–AcOH | 120 | 5 (residence) | 76 |

| Flow | Conductive | EtOH–AcOH | 120 | 5 (residence) | 86 |

| Large-Scale Batch | Microwave | EtOH–AcOH | 120 | 5 | 32 |

This table illustrates the optimization of a pyridine synthesis, showing how flow chemistry can maintain high yields and outperform scaled-up batch microwave reactions.

The functionalization of pyridines often involves lithiation followed by quenching with an electrophile. These reactions, which use highly reactive and often pyrophoric organolithium reagents, benefit immensely from the safety and control offered by flow chemistry. vapourtec.com For a substrate like 2-Amino-4-bromonicotinaldehyde, lithiation could be directed by the existing functional groups. A particularly relevant strategy for dihalopyridines is the "halogen dance" (HD) reaction, an isomerization where a halogen atom migrates to a different position on the ring upon treatment with a strong base. researchgate.net

Recent studies have demonstrated divergent lithiation of 2,3-dihalopyridines in flow reactors. vapourtec.comresearchgate.net By precisely controlling temperature and residence time, chemists can selectively favor either direct deprotonation or the halogen dance. For instance, trapping a lithiated intermediate of 2-chloro-3-bromopyridine at a low temperature (-60 °C) prevents the HD, while running the reaction at a higher temperature (-20 °C) allows the isomerization to occur before quenching. researchgate.net This level of control, which is difficult to achieve in batch, could be a powerful tool for selectively functionalizing brominated pyridine precursors to this compound. vapourtec.comresearchgate.net

| Reaction Outcome | Temperature (°C) | Residence Time | Yield Range (%) |

|---|---|---|---|

| Halogen Dance | -20 | < 60 seconds | 42–95 |

| Deprotolithiation | -78 | > 60 seconds | 78–97 |

This table showcases the ability of flow chemistry to selectively direct reaction pathways in dihalopyridines by fine-tuning reaction parameters, a strategy applicable to precursors of this compound.

The N-oxide of a pyridine derivative is a key intermediate for further functionalization. The N-oxidation of pyridines is often performed with hydrogen peroxide, but traditional methods can be hazardous. A safer, greener, and more efficient alternative is catalytic N-oxidation in a continuous flow reactor. organic-chemistry.orgthieme-connect.com Researchers have developed systems using a packed-bed microreactor filled with a titanium silicalite (TS-1) catalyst and using H2O2 as the oxidant. organic-chemistry.orgthieme-connect.comthieme-connect.com This method achieves excellent yields (up to 99%) for a variety of pyridine derivatives, accommodating both electron-donating and electron-withdrawing groups. organic-chemistry.orgthieme-connect.com The flow system demonstrates remarkable stability, with the catalyst remaining active for over 800 hours of continuous operation, making it ideal for large-scale production. organic-chemistry.orgthieme-connect.com This approach could be readily applied to produce the N-oxide of this compound, facilitating subsequent transformations.

High-Throughput Experimentation (HTE) in Reaction Optimization

High-Throughput Experimentation (HTE) utilizes parallel processing to rapidly screen a large number of reaction parameters, such as catalysts, ligands, solvents, and temperatures. acs.orgacs.org Instead of traditional one-factor-at-a-time optimization, HTE allows chemists to explore a vast chemical space quickly, using miniaturized reaction vessels like 96-well plates. nih.govbeilstein-journals.org This approach is invaluable for discovering optimal conditions for complex transformations on scaffolds like substituted pyridines. nih.gov For the synthesis of this compound, HTE could be employed to rapidly identify the best cross-coupling conditions for introducing the amino group or to optimize the formylation step. The use of automated liquid and solid handlers ensures accurate and efficient setup, generating large datasets that can reveal ideal reaction conditions that might be missed in conventional screening. acs.org

Automation and Robotics in Organic Synthesis Development

The integration of automation and robotics with chemical synthesis platforms, particularly continuous flow systems, is revolutionizing the field. rsc.org Automated systems can perform complex, multi-step syntheses with minimal human intervention, improving reproducibility and efficiency. arxiv.org Robots can handle tasks like precise liquid transfer, filtration, and sample analysis. arxiv.org When combined with machine learning algorithms, these platforms can not only execute pre-programmed syntheses but also actively optimize them in real-time. rsc.org An automated flow platform could be programmed to perform a multi-step synthesis of this compound, monitor the reaction output using in-line analytics, and then use an algorithm to adjust parameters like temperature, flow rate, and stoichiometry to maximize the yield and purity. rsc.org This approach accelerates process development and allows chemists to focus on solving more complex scientific challenges. rsc.orgsubstack.com

Computational Chemistry for Mechanistic Insights and Rational Design

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost, making it applicable to a wide range of chemical systems. nih.gov DFT calculations can predict various molecular properties, including geometries, vibrational frequencies, and energies, which are crucial for understanding chemical reactivity and mechanisms.

The electronic character of a molecule is fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. These frontier orbitals are central to chemical reactivity; the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and electronic excitability. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily excited.

For a molecule like 2-Amino-4-bromonicotinaldehyde, DFT calculations can determine the energies and spatial distributions of these orbitals. While specific DFT studies on this exact compound are not extensively published, analysis of similar structures, such as 3-Bromo-2-hydroxypyridine, provides a template for the expected findings. mdpi.com The analysis reveals how the electron density is distributed and which atoms are the primary sites for electron donation and acceptance. This information is invaluable for predicting how the molecule will interact with other species.

The table below presents illustrative data from a DFT study on the related compound 3-Bromo-2-hydroxypyridine, demonstrating the typical parameters obtained from a HOMO-LUMO analysis. mdpi.com

| Parameter | Gas Phase | DMSO | Water | Methanol (B129727) |

| HOMO Energy (eV) | -6.880 | -6.880 | -6.880 | -6.879 |

| LUMO Energy (eV) | -1.475 | -1.475 | -1.475 | -1.475 |

| Energy Gap (eV) | 5.406 | 5.405 | 5.406 | 5.403 |

| Data based on calculations for 3-Bromo-2-hydroxypyridine, illustrating the type of information derived from HOMO-LUMO analysis. mdpi.com |

DFT is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a comprehensive energy profile for a given reaction pathway. The transition state, representing the highest energy point along the reaction coordinate, is of particular interest as its energy determines the activation energy and, consequently, the reaction rate.

In the context of this compound, DFT could be used to explore various transformations, such as the nucleophilic addition to the aldehyde group or electrophilic substitution on the pyridine (B92270) ring. For instance, studying a proton transfer process would involve identifying the transition state structure and calculating its associated energy barrier. researchgate.net Quantum chemical calculations have been successfully applied to study the mechanisms of electrophilic aminoalkenylation, revealing that such reactions can be under kinetic, thermodynamic, or even dynamic control depending on the specific substrates and conditions. pku.edu.cn These computational studies can differentiate between competing pathways and explain experimentally observed product distributions.

| Research Finding | Computational Method | Significance |

| Proton Transfer Investigation | DFT at B3LYP/6-311G(d,p) level | Identifies direct, water-assisted, and self-assisted proton transfer pathways and calculates their respective energy barriers. researchgate.net |

| Aminoalkenylation Mechanism | Quantum Chemical Calculations | Elucidates the reaction pathway, including the initial protonation of ynamide to form a keteniminium ion, followed by electrophilic addition and deprotonation. pku.edu.cn |

| Selectivity Control Analysis | Post-Transition State Bifurcation Analysis | Determines whether product selectivity is kinetically or dynamically controlled by examining the potential energy surface after the primary transition state. pku.edu.cn |

DFT can predict the regioselectivity of chemical reactions by calculating various reactivity descriptors. nih.gov These descriptors, derived from the electron density, indicate the most probable sites for electrophilic or nucleophilic attack. Key descriptors include:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Fukui Functions: These functions identify which atoms in a molecule have the greatest tendency to accept or donate electrons.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, intramolecular charge transfer, and hyperconjugative interactions, which all influence reactivity. researchgate.net

For this compound, these calculations would predict the relative reactivity of the different positions on the pyridine ring, the nitrogen of the amino group, and the oxygen of the aldehyde. Such predictions are crucial for designing selective reactions, ensuring that functionalization occurs at the desired position. researchgate.net

Machine Learning (ML) and Artificial Intelligence (AI) in Synthetic Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing synthetic chemistry by enabling rapid prediction of reaction outcomes and sophisticated planning of synthetic routes. ucla.edu These data-driven approaches leverage vast amounts of existing chemical knowledge to build predictive models that can guide experimental work.

Machine learning models, particularly neural networks, can be trained on large databases of chemical reactions to predict the products of a given set of reactants and reagents. morressier.comarxiv.org These models learn the complex patterns and rules that govern chemical reactivity without being explicitly programmed with them. For a given reaction involving this compound, an ML model could predict the major product, potential side products, and even estimate the reaction yield. nih.gov

The process typically involves:

Data Collection: Gathering a large dataset of reactions from sources like patents and scientific literature. nih.gov

Model Training: Using this data to train a deep learning model to recognize the relationship between reactants and products.

Prediction: Inputting new reactants and reagents into the trained model to get a prediction of the outcome. nih.gov

Recent advancements have focused on creating models that can generalize to new or under-explored areas of chemistry, moving beyond simple in-distribution predictions to tackle out-of-distribution challenges, which is crucial for discovering novel reactions. arxiv.orgnih.gov

| Model/Approach | Application | Key Feature |

| Neural Network Models | Predict major products, reagents, and solvents. | Trained on millions of reactions from databases like Reaxys to learn chemical reactivity patterns. morressier.com |

| Δ²-learning Model | Predicts high-level activation energies. | Combines low-cost semi-empirical calculations with an ML correction to achieve near DFT-level accuracy at a fraction of the computational cost. rsc.org |

| Classification Models | Predicts reaction competency (i.e., whether a reaction will proceed). | Trained on experimental data from high-throughput screening to classify reaction mixtures as competent or incompetent. nih.gov |

Computer-Aided Synthesis Planning (CASP) tools use AI algorithms to devise synthetic routes to a target molecule. synthiaonline.com These systems operate on the principle of retrosynthesis, where the target molecule is recursively broken down into simpler, commercially available precursors. nih.govchemrxiv.orgchemrxiv.org

For a target like this compound, a CASP workflow would be:

Target Input: The structure of this compound is provided to the software.

Retrosynthetic Analysis: The algorithm applies a set of reaction rules or a trained neural network to identify possible precursor molecules. ucla.edu

Route Exploration: This process is repeated iteratively, creating a tree of possible synthetic pathways. nih.gov

Route Ranking: The identified routes are scored based on criteria such as step count, estimated yield, cost of starting materials, and reaction feasibility.

Modern CASP tools often combine rule-based expert systems with machine learning approaches to enhance the accuracy and novelty of the suggested routes, providing chemists with a powerful tool for designing efficient and innovative syntheses. synthiaonline.com

Data-Driven Modeling for Reaction Condition Design

In the realm of modern synthetic chemistry, the optimization of reaction conditions stands as a critical yet often resource-intensive endeavor. Traditional approaches, relying on a chemist's intuition and a one-variable-at-a-time experimental methodology, are increasingly being supplemented and, in some cases, replaced by more systematic and efficient data-driven strategies. beilstein-journals.org These approaches leverage statistical methods and machine learning algorithms to navigate the complex, multi-dimensional space of reaction parameters, aiming to identify optimal conditions with fewer experiments. nih.govnih.gov While specific data-driven modeling studies on the synthesis of this compound are not yet prevalent in published literature, the principles and methodologies are broadly applicable. By examining studies on structurally related compounds, such as substituted pyridines and other halogenated aromatic amines, a clear framework for the application of these techniques to this compound can be established. nih.govnih.gov

The core of data-driven modeling for reaction design involves building a predictive model that correlates reaction inputs (e.g., catalyst, solvent, temperature, concentration) with desired outputs (e.g., yield, selectivity, purity). beilstein-journals.org This model is then used to guide the selection of subsequent experiments in an iterative cycle of prediction and experimental validation, ultimately converging on the optimal set of conditions.

A hypothetical data-driven approach to optimize a key synthetic step for this compound, for instance, a Suzuki-Miyaura coupling to introduce a substituent at the 4-position, would begin with the selection of a diverse set of initial experimental conditions. This initial set is often determined using Design of Experiments (DoE) principles to ensure broad coverage of the parameter space.

Table 1: Hypothetical Initial High-Throughput Experimentation (HTE) Data for a Suzuki-Miyaura Reaction

| Experiment ID | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 | SPhos | K2CO3 | Dioxane/H2O | 100 | 65 |

| 2 | Pd2(dba)3 | XPhos | Cs2CO3 | Toluene | 110 | 78 |

| 3 | Pd(PPh3)4 | None | K3PO4 | DMF | 90 | 52 |

| 4 | Pd(OAc)2 | XPhos | K3PO4 | Dioxane/H2O | 110 | 85 |

| 5 | Pd2(dba)3 | SPhos | Cs2CO3 | Toluene | 100 | 72 |

The data generated from these initial experiments would then be used to train a machine learning model. Various algorithms can be employed for this purpose, including Gaussian Process regression, Random Forests, and neural networks. These models are capable of capturing complex, non-linear relationships between the reaction parameters and the observed yield.

Once a predictive model is established, an optimization algorithm, such as Bayesian optimization, is used to suggest the next set of experimental conditions. nih.gov Bayesian optimization is particularly well-suited for this task as it balances exploration (testing in regions of high uncertainty) and exploitation (testing in regions predicted to have high yields), thereby efficiently navigating the parameter space to find the global optimum.

Table 2: Hypothetical Bayesian Optimization-Guided Experiments

| Experiment ID | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Predicted Yield (%) | Observed Yield (%) |

|---|---|---|---|---|---|---|---|

| 6 | Pd(OAc)2 | c-XantPhos | K3PO4 | Dioxane/H2O | 105 | 88 | 91 |

| 7 | Pd2(dba)3 | RuPhos | CsF | THF | 95 | 82 | 84 |

| 8 | Pd(OAc)2 | c-XantPhos | K2CO3 | Dioxane/H2O | 110 | 93 | 95 |

This iterative process of data collection, model training, and guided experimentation continues until the desired reaction performance is achieved or a point of diminishing returns is reached. The insights gained from such a data-driven approach extend beyond simply finding the optimal conditions. The generated models can also provide valuable information about the relationships between different parameters and their impact on the reaction outcome. For example, analysis of the model might reveal that for the synthesis of a 2-Amino-4-substituted-nicotinaldehyde, the choice of ligand has a more significant impact on the yield than the reaction temperature within a certain range.

The successful implementation of data-driven modeling for reaction condition design is highly dependent on the quality and quantity of the experimental data. High-throughput experimentation (HTE) platforms are instrumental in this regard, enabling the rapid and parallel execution of numerous reactions under diverse conditions. cea.fr The integration of HTE with automated data analysis and machine learning algorithms creates a powerful, closed-loop system for accelerated reaction optimization. nih.gov While the direct application to this compound remains a future prospect, the foundational methodologies developed for other heterocyclic systems provide a clear and promising path forward.

Advanced Analytical Techniques for Reaction Monitoring and Structural Elucidation

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation and real-time monitoring of reactions involving 2-Amino-4-bromonicotinaldehyde. These methods provide detailed information on the molecular structure, functional groups, and reaction kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. rptu.de It is particularly useful for identifying the arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones for the structural verification of this compound.

In ¹H NMR spectroscopy, the chemical shifts of protons provide information about their local electronic environment. For this compound, characteristic signals are expected in specific regions of the spectrum. The aldehydic proton (CHO) typically appears significantly downfield, generally in the range of 9-10 ppm, due to the deshielding effect of the carbonyl group. orgchemboulder.com Protons on the aromatic pyridine (B92270) ring will exhibit shifts in the aromatic region (6.0-8.5 ppm). The amino group (NH₂) protons can appear over a broad range (1-5 ppm) and may be subject to exchange with solvents. orgchemboulder.com The exact positions of the pyridine protons are influenced by the electronic effects of the amino and bromo substituents.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and typically resonates in the 190-200 ppm region. The carbons of the pyridine ring will appear in the aromatic region (generally 100-160 ppm), with their specific shifts influenced by the attached amino and bromo groups.

A detailed analysis of the coupling patterns and integration values in ¹H NMR, along with the chemical shifts in both ¹H and ¹³C NMR, allows for the unambiguous confirmation of the structure of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Atom | Predicted Chemical Shift (ppm) |

| Aldehyde | H | 9.0 - 10.0 |

| Pyridine Ring | H | 6.0 - 8.5 |

| Amino Group | H | 1.0 - 5.0 |

| Aldehyde | C | 190 - 200 |

| Pyridine Ring | C | 100 - 160 |

This table presents generalized chemical shift ranges. Actual values can vary based on solvent and other experimental conditions.

Modern NMR spectroscopy extends beyond static structural analysis to the dynamic monitoring of chemical reactions. In-situ and on-line NMR techniques are invaluable for studying the kinetics and determining the endpoints of reactions involving this compound. bruker.commagritek.com

By setting up an NMR experiment to acquire spectra at regular intervals during a reaction, it is possible to track the disappearance of starting materials and the appearance of products in real-time. pdx.edumagritek.com This provides a wealth of kinetic data, allowing for the determination of reaction rates, orders, and the identification of any transient intermediates. sci-hub.se For the synthesis of this compound, this could involve monitoring the bromination of an amino-nicotinaldehyde precursor or the amination of a dibromo-nicotinaldehyde derivative.

On-line NMR setups, where the reaction mixture is flowed through the NMR spectrometer, are particularly suited for continuous processes and allow for automated reaction monitoring. magritek.combeilstein-journals.org This real-time analysis enables precise determination of the reaction endpoint, ensuring optimal yield and purity while preventing the formation of byproducts from over-reaction. Benchtop NMR spectrometers are increasingly being used for this purpose, making the technique more accessible for routine process monitoring. rptu.demagritek.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman, are powerful tools for identifying functional groups within a molecule and monitoring their transformations during a chemical reaction.

IR spectroscopy is based on the absorption of infrared radiation by molecular vibrations. msu.edu Different functional groups absorb at characteristic frequencies, providing a molecular "fingerprint". wiley.com For this compound, key vibrational modes can be used for its identification and for monitoring its formation.

The aldehyde group will exhibit a strong, sharp absorption band for the C=O stretch, typically in the region of 1680-1700 cm⁻¹. The N-H stretching vibrations of the primary amino group usually appear as two bands in the 3300-3500 cm⁻¹ region. spectroscopyonline.com The C-Br stretching vibration will be found in the lower frequency "fingerprint" region of the spectrum. The vibrations of the pyridine ring will also produce a series of characteristic bands. rsc.orgijfans.org

By monitoring the changes in the intensity of these characteristic absorption bands in real-time, for instance using an attenuated total reflectance (ATR) probe immersed in the reaction mixture, one can track the progress of the reaction. For example, in a synthesis where an amino group is introduced, the appearance and growth of the N-H stretching bands can be followed. Similarly, the formation of the aldehyde can be tracked by the emergence of the C=O stretching band.

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. acs.orgnih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. For substituted pyridines, Raman spectroscopy can provide detailed information about the ring vibrations. rsc.org The combination of IR and Raman spectroscopy offers a more complete picture of the vibrational modes of this compound.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Characteristic Frequency (cm⁻¹) |

| Amino | N-H stretch | 3300 - 3500 (typically two bands) |

| Aldehyde | C=O stretch | 1680 - 1700 |

| Pyridine Ring | C=C, C=N stretch | ~1400 - 1600 |

| Bromoalkane | C-Br stretch | 500 - 600 |

This table presents generalized absorption frequencies. The exact values can be influenced by the molecular structure and sample state.

Solid-phase organic synthesis (SPOS) is a powerful technique for the efficient production of compound libraries. scispace.comscielo.br However, monitoring reactions on a solid support can be challenging. thieme-connect.de On-bead analytical techniques are therefore crucial for optimizing reaction conditions and ensuring the successful synthesis of target molecules.

While direct NMR analysis of resin-bound species is possible using techniques like magic angle spinning (MAS) NMR, soton.ac.uk vibrational spectroscopy often provides a more accessible method for on-bead monitoring. Techniques like FT-IR and Raman microspectroscopy can be used to directly analyze the functional groups present on the resin beads at different stages of the synthesis.

For a solid-phase synthesis targeting this compound, one could imagine a strategy where a precursor molecule is attached to a resin. Subsequent reaction steps to introduce the amino, bromo, and aldehyde functionalities could be monitored directly on the bead. For example, the disappearance of a protecting group's characteristic IR band or the appearance of the aldehyde C=O stretch would indicate the progress of the respective reaction steps. This on-bead analysis allows for rapid, qualitative assessment of the reaction's success before proceeding to the next step or cleaving the final product from the resin for full characterization.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for the structural elucidation of molecules and the identification of unknown compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediate Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile molecules, including reaction intermediates. nih.govlibretexts.org In the context of reactions involving this compound, ESI-MS can be used to detect and identify transient intermediates that may be present in the reaction mixture at low concentrations. uvic.camdpi.com The process involves creating a fine spray of charged droplets from a liquid sample, from which gas-phase ions are generated and then analyzed by the mass spectrometer. libretexts.org This technique provides molecular weight information and, through tandem mass spectrometry (MS/MS), can yield structural fragments that help in the definitive identification of intermediates. mdpi.com

Ambient Ionization Mass Spectrometry (e.g., DART-MS) for Real-Time Analysis

Ambient ionization techniques, such as Direct Analysis in Real Time Mass Spectrometry (DART-MS), allow for the direct analysis of samples in their native state with minimal or no sample preparation. jeol.comjeolusa.com DART-MS utilizes a stream of heated, excited gas to desorb and ionize analytes from a surface, which are then introduced into the mass spectrometer. bruker.com This enables the real-time monitoring of chemical reactions, providing immediate feedback on the formation of products and the disappearance of reactants like this compound. jeolusa.com The speed and simplicity of DART-MS make it a powerful tool for rapid reaction screening and optimization. nih.govnih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Complex Mixture Analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry. asdlib.orgresearchgate.netsaspublishers.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely used hyphenated techniques in chemical analysis. chemijournal.comajrconline.org

In the analysis of reaction mixtures containing this compound, LC-MS is particularly valuable. google.com The liquid chromatograph separates the various components of the mixture based on their interactions with the stationary and mobile phases. researchgate.net Each separated component then enters the mass spectrometer, which provides mass and structural information for identification. asdlib.org This allows for the comprehensive analysis of complex mixtures, enabling the identification and quantification of starting materials, intermediates, products, and byproducts in a single run. chemijournal.com

Chromatographic Techniques for Reaction Mixture Analysis

Chromatography is a fundamental separation technique used to separate, identify, and purify the components of a mixture.

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound and its derivatives. researchgate.net It is extensively used to determine the purity of the synthesized compound and to quantify the yield of a reaction. researchgate.net

In a typical HPLC analysis, the reaction mixture is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential partitioning between the two phases. researchgate.net A detector, often a UV-Vis detector, is used to monitor the eluent from the column. epa.gov The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification of purity and yield. epa.govjocpr.com The choice of column and mobile phase is crucial for achieving good separation of all components in the reaction mixture. sielc.com

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. ccsknowledge.com In the context of this compound, GC is instrumental for monitoring the progress of its synthesis by tracking the consumption of volatile starting materials and the formation of volatile intermediates or byproducts. While direct GC analysis of this compound can be challenging due to its polarity and potential for thermal degradation, the technique remains crucial for quality control of the reaction mixture.

Detailed research findings indicate that various pyridine derivatives can be successfully analyzed using GC, often in combination with mass spectrometry (GC-MS). oup.comnih.govtandfonline.com The operational principle of GC-MS involves separating the chemical mixture in the GC column, followed by identification of the individual components at a molecular level by the mass spectrometer. imist.ma For highly volatile compounds, headspace GC-MS is a preferred method. tandfonline.com

In a typical synthesis, GC can be employed to monitor the presence of volatile precursors. For instance, if the synthesis originates from precursors like 2-amino-4-bromopyridine (B18318), GC can track its depletion over the course of the reaction. google.com The analysis of brominated compounds by GC-MS is a well-established field, providing a strong basis for developing methods for brominated pyridines. srce.hrchem-agilent.com

Due to the polar amino group and the aldehyde function, this compound may have limited volatility and could exhibit poor thermal stability, which are common challenges in GC analysis. sigmaaldrich.com To overcome these issues, a process known as derivatization is often employed. This involves chemically modifying the analyte to make it more volatile and "GC-amenable". sigmaaldrich.com For the amino group in this compound, a common derivatization strategy is trimethylsilylation, for example, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comsigmaaldrich.com This process replaces the active hydrogen on the amino group with a nonpolar trimethylsilyl (B98337) (TMS) group, increasing volatility and improving chromatographic peak shape. sigmaaldrich.com

The selection of the GC column is critical for achieving good separation. For pyridine derivatives and brominated compounds, moderately polar to polar capillary columns are often used. chem-agilent.comjfda-online.com For example, a DB-35ms or similar phase column could be suitable for analyzing derivatized brominated pyridines. chem-agilent.com

The table below illustrates a hypothetical set of GC parameters that could be adapted for monitoring a synthesis reaction producing this compound. The table includes potential volatile components that might be present in the reaction mixture and their derivatized form.

Interactive Table: Illustrative GC-MS Parameters for Reaction Monitoring

| Component | Form | Hypothetical Retention Time (min) | GC Column | Temperature Program | Detector |

| 2-Amino-4-bromopyridine | Starting Material | 8.5 | DB-5ms (30m x 0.25mm, 0.25µm) | 70°C (2 min), ramp to 280°C at 15°C/min | MS (Scan Mode) |

| Unknown Volatile Byproduct | Byproduct | 10.2 | DB-5ms (30m x 0.25mm, 0.25µm) | 70°C (2 min), ramp to 280°C at 15°C/min | MS (Scan Mode) |

| 2-(trimethylsilylamino)-4-bromonicotinaldehyde | Derivatized Product | 15.3 | DB-5ms (30m x 0.25mm, 0.25µm) | 70°C (2 min), ramp to 280°C at 15°C/min | MS (SIM Mode) |

Note: The data in this table is illustrative and serves as an example of a potential GC method. Actual retention times and optimal parameters would need to be determined experimentally.

When coupled with a mass spectrometer, GC provides definitive identification of the separated components. The mass spectrometer ionizes the molecules, and the resulting fragmentation pattern serves as a unique 'fingerprint' for that specific compound. imist.ma For brominated compounds, the isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) provides a distinct signature in the mass spectrum, aiding in the identification of bromine-containing species. chem-agilent.com By operating the mass spectrometer in selected ion monitoring (SIM) mode, the sensitivity and selectivity for the target analytes can be significantly enhanced. thermofisher.com

Conclusion and Future Research Directions

Current State of Research on 2-Amino-4-bromonicotinaldehyde and Related Pyridine (B92270) Aldehydes

The pyridine scaffold is a cornerstone in medicinal chemistry, with a significant percentage of FDA-approved drugs containing this nitrogen-bearing heterocycle. researchgate.netrsc.orgnih.gov Pyridine derivatives are noted for their diverse biological activities and applications as key intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govnumberanalytics.comopenaccessjournals.com The current research landscape for pyridine aldehydes, such as this compound, is largely driven by their utility as versatile building blocks for more complex molecules. numberanalytics.comresearchgate.net

Substituted pyridine aldehydes are crucial intermediates for creating a variety of natural products and medicinally active compounds. researchgate.net For instance, research into the synthesis of substituted 2-bromopyridine (B144113) aldehydes has been pursued to access compounds like toddaquinoline. researchgate.net The reactivity of the aldehyde group, combined with the electronic effects of the amino and bromo substituents on the pyridine ring, makes this compound a molecule of interest for constructing diverse molecular architectures. The amino group can act as a directing group or a site for further functionalization, while the bromine atom offers a handle for cross-coupling reactions, a common strategy in modern synthetic chemistry.